2-[(2,4-Dichlorobenzyl)oxy]benzoic acid
Description
General Context of Substituted Benzoic Acid Derivatives in Chemical Sciences
Benzoic acid, a compound consisting of a benzene (B151609) ring attached to a carboxyl group, is the simplest aromatic carboxylic acid. wikipedia.org Its derivatives, which feature various functional groups substituted onto the benzene ring, are a cornerstone of organic chemistry and are widely studied for their diverse applications. ontosight.aichemicalbook.com These compounds serve as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and dyes. google.com
The chemical and physical properties of benzoic acid derivatives, as well as their biological activities, are significantly influenced by the nature and position of the substituents on the aromatic ring. chemicalbook.com For instance, the addition of electron-withdrawing or donating groups can alter the acidity of the carboxylic group, which in turn can affect the molecule's reactivity and pharmacokinetic profile.
In the realm of medicinal chemistry, substituted benzoic acids are recognized for a wide spectrum of pharmacological activities. They are foundational structures for many therapeutic agents and are explored for their potential as:
Antimicrobial and Antifungal Agents: Benzoic acid and its salts are widely used as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit the growth of mold, yeast, and bacteria. wikipedia.orgchemicalbook.com Research continues to explore novel derivatives for enhanced or broader-spectrum antimicrobial activity. mdpi.comresearchgate.net
Anti-inflammatory and Analgesic Drugs: Salicylic (B10762653) acid (2-hydroxybenzoic acid) and its famous derivative, acetylsalicylic acid, are prominent examples of benzoic acid derivatives with anti-inflammatory and pain-relieving properties. Much research is focused on synthesizing new analogs to improve efficacy and reduce side effects, often by targeting enzymes like cyclooxygenase (COX). mdpi.comnih.gov
Anticancer Agents: Certain benzoic acid derivatives have been investigated for their potential to inhibit the growth of cancer cells. mdpi.com
Rationale for Academic Investigation of 2-[(2,4-Dichlorobenzyl)oxy]benzoic Acid and Analogs
The academic interest in this compound and its analogs stems from a rational drug design approach, combining the known properties of the benzoic acid scaffold with those of the dichlorobenzyl moiety. The rationale for its investigation can be understood by examining the research into structurally similar compounds.
A primary driver for this research is the search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved profiles. mdpi.com Modifications of the salicylic acid backbone are a common strategy. For example, analogs such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid have been synthesized and evaluated as potential analgesic compounds. nih.govnih.gov The goal of such modifications is often to enhance selectivity for the COX-2 enzyme over COX-1, which could lead to a reduction in the gastrointestinal side effects associated with traditional NSAIDs. mdpi.com
Furthermore, the 2,4-dichlorobenzyl group itself is a known pharmacophore. The related compound 2,4-dichlorobenzyl alcohol, for instance, is a mild antiseptic used in throat lozenges for its ability to kill bacteria and viruses associated with mouth and throat infections. nih.govtci-thaijo.org The inclusion of this halogenated moiety into a benzoic acid structure is therefore a logical step in the exploration of new compounds with potential antimicrobial or other biological activities. The 2,4-dichlorobenzyl ether group is also a key component of the antifungal drug miconazole, suggesting that intermediates containing this structure may be valuable in the synthesis of new therapeutic agents. scielo.org.mxpharmaffiliates.com
The investigation into this compound is thus driven by the hypothesis that combining a benzoic acid core with a 2,4-dichlorobenzyl ether group could yield a novel molecule with desirable therapeutic properties, such as analgesic, anti-inflammatory, or antimicrobial effects. mdpi.comnih.govnih.gov
Research Focus on Benzoic Acid Analogs
| Compound Name | Key Structural Feature | Primary Research Focus |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | 3-(Chloromethyl)benzoyl ester | Potential alternative to Aspirin; Analgesic and anti-inflammatory activity. nih.gov |
| 2-((4-(Chloromethyl)benzoyl)oxy)benzoic acid | 4-(Chloromethyl)benzoyl ester | Potential analgesic compound. nih.gov |
| 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | Benzyl (B1604629) group on acetamide (B32628) moiety | Increasing selectivity for COX-2 for anti-inflammatory and anti-nociceptive activity. mdpi.com |
| 2,4-Dichlorobenzyl alcohol | 2,4-Dichlorobenzyl group | Antiseptic properties against bacteria and viruses. nih.govtci-thaijo.org |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXMPVYBTQRIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-[(2,4-Dichlorobenzyl)oxy]benzoic Acid and Related Isomers
The synthesis of this compound and its isomers is primarily achieved through two well-established chemical strategies: direct etherification of a benzoic acid precursor and the hydrolysis of an ester intermediate. These methods offer reliable pathways to the target molecule, with variations in conditions allowing for optimization of yield and purity.
Etherification Reactions in Benzoic Acid Synthesis
The most direct route to forming the characteristic benzyl (B1604629) ether linkage in this compound is through the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves the reaction of a deprotonated phenol, in this case, the carboxylate salt of salicylic (B10762653) acid (2-hydroxybenzoic acid), with an organohalide, 2,4-dichlorobenzyl chloride.
The reaction is typically performed by first treating salicylic acid with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide and carboxylate dianion. The phenoxide, being a potent nucleophile, then attacks the electrophilic carbon of the 2,4-dichlorobenzyl chloride in a bimolecular nucleophilic substitution (S_N_2) reaction, displacing the chloride leaving group and forming the ether bond. wikipedia.orgmasterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) being preferred to facilitate the S_N_2 mechanism. byjus.com The reaction temperature is generally maintained between 50-100 °C for a duration of 1 to 8 hours to ensure completion. byjus.com
A general scheme for this synthesis is as follows:
Deprotonation: Salicylic acid is reacted with a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).
Nucleophilic Substitution: 2,4-Dichlorobenzyl chloride is added to the reaction mixture, leading to the formation of the ether linkage.
Workup: The reaction is followed by an acidic workup to protonate the carboxylate, yielding the final product, this compound.
This approach is versatile and can be applied to synthesize various isomers by starting with the corresponding hydroxybenzoic acid (e.g., 3-hydroxybenzoic acid or 4-hydroxybenzoic acid).
Hydrolysis of Ester Precursors
An alternative and frequently employed synthetic route involves the initial preparation of an ester of the target acid, which is subsequently hydrolyzed. chemspider.com This two-step process often provides better control and can lead to higher purity products. The synthesis begins with the etherification of a salicylic acid ester, such as methyl salicylate, with 2,4-dichlorobenzyl chloride under basic conditions, analogous to the Williamson ether synthesis described previously. This reaction yields the intermediate, methyl 2-[(2,4-dichlorobenzyl)oxy]benzoate.
The final step is the hydrolysis of this ester to the desired carboxylic acid. This is typically achieved through saponification, where the ester is heated under reflux with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-alcoholic solvent system. chemspider.compsu.edu The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. stackexchange.com Subsequent acidification of the resulting carboxylate salt liberates the final product, this compound. chemspider.com
The hydrolysis of substituted methyl benzoates is a well-studied process, and the rate is dependent on factors such as pH and temperature. oieau.fr For many methyl esters, the process gives high yields, often exceeding 90%. chemspider.com
| Synthetic Route | Key Reactants | Typical Conditions | Intermediate Product | Final Product |
|---|---|---|---|---|
| Direct Etherification | Salicylic acid, 2,4-Dichlorobenzyl chloride, Base (e.g., K₂CO₃) | Solvent: DMF; Temp: 50-100°C | None | This compound |
| Ester Hydrolysis | Methyl salicylate, 2,4-Dichlorobenzyl chloride, Base (e.g., NaOH) | Step 1 (Etherification): Similar to above; Step 2 (Hydrolysis): NaOH/H₂O/MeOH, Reflux | Methyl 2-[(2,4-Dichlorobenzyl)oxy]benzoate | This compound |
Derivatization Strategies for Structural Modification
The structure of this compound serves as a scaffold for further chemical modifications. These derivatization strategies are aimed at exploring the structure-activity relationships by introducing new functional groups or by incorporating the molecule into larger, more complex structures.
Introduction of Varied Substituents
The core structure of this compound offers several positions for the introduction of new substituents. The two aromatic rings can undergo electrophilic aromatic substitution reactions, though the presence of the deactivating chloro and carboxyl groups, and the ortho, para-directing ether linkage must be considered.
A more common strategy for derivatization involves modification of the existing functional groups. The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations.
Esterification: The carboxylic acid can be converted to various esters by reacting it with different alcohols under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. nih.govnih.gov
Amidation: Reaction of the carboxylic acid (or its corresponding acyl chloride) with primary or secondary amines yields a diverse library of amides.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. scielo.org.mx
Furthermore, derivatization can be achieved using agents that react with the hydroxyl group of the precursor salicylic acid before the etherification step. For instance, introducing alkoxy or other substituents onto the salicylic acid ring prior to reacting it with 2,4-dichlorobenzyl chloride can generate a wide array of analogs. mdpi.com
Formation of Complex Hybrid Structures
The carboxylic acid functional group of this compound is an ideal anchor point for the synthesis of more complex, hybrid molecules. One major strategy involves the formation of an ester linkage with another phenolic compound, creating structures known as depsides. nih.gov This can be achieved by activating the carboxylic acid, for example with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacting it with the hydroxyl group of another molecule.
Similarly, amide bond formation can link the title compound to amino acids, peptides, or other amine-containing scaffolds, leading to the creation of hybrid molecules with potentially novel properties. These coupling reactions are standard in medicinal chemistry for building complex molecular architectures from simpler building blocks.
Reaction Mechanism Analysis in Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and predicting potential side reactions.
The primary pathway for forming the ether bond, the Williamson ether synthesis, proceeds through a classic S_N_2 (bimolecular nucleophilic substitution) mechanism . wikipedia.orgmasterorganicchemistry.com In this concerted, single-step reaction, the nucleophilic phenoxide ion attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride from the side opposite to the chlorine atom (backside attack). byjus.comyoutube.com Simultaneously with the formation of the new carbon-oxygen bond, the carbon-chlorine bond breaks. masterorganicchemistry.com This mechanism is favored for primary alkyl halides like 2,4-dichlorobenzyl chloride, as they are sterically unhindered, minimizing competing elimination reactions. masterorganicchemistry.com
The hydrolysis of the methyl ester precursor, methyl 2-[(2,4-dichlorobenzyl)oxy]benzoate, under basic conditions (saponification) follows a nucleophilic acyl substitution mechanism , often denoted as B_Ac_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). stackexchange.com The mechanism involves two main steps:
Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. Under the reaction conditions, a rapid acid-base reaction occurs where the methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). The final carboxylic acid is obtained after adding an acid in a separate workup step. stackexchange.com
| Reaction | Mechanism Type | Key Steps | Rate Determining Step |
|---|---|---|---|
| Williamson Ether Synthesis | S_N_2 | Concerted backside attack of nucleophile and displacement of leaving group. | The single bimolecular step. |
| Base-Catalyzed Ester Hydrolysis | B_Ac_2 (Nucleophilic Acyl Substitution) | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Elimination of alkoxide leaving group from tetrahedral intermediate. | Formation of the tetrahedral intermediate. |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on both the benzoic acid and the dichlorobenzyl rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) bridge protons. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (e.g., doublets, triplets) indicate adjacent, non-equivalent protons.
Interactive Data Table: Predicted NMR Data for this compound
Note: The following table contains predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~10-13 (broad singlet) | ~165-175 |
| Aromatic CH (Benzoic Acid Ring) | ~7.0-8.2 (multiplets) | ~110-135 |
| Aromatic CH (Dichlorobenzyl Ring) | ~7.3-7.6 (multiplets) | ~125-135 |
| Methylene (-OCH₂-) | ~5.3 (singlet) | ~70 |
| Aromatic C-O | N/A | ~155-160 |
| Aromatic C-Cl | N/A | ~130-140 |
| Aromatic C-COOH | N/A | ~120-130 |
| Aromatic C-CH₂ | N/A | ~135-140 |
Mass Spectrometry (MS) Applications in Compound Verification
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns.
Upon ionization, the molecule will generate a molecular ion peak [M]⁺ or a pseudomolecular ion peak (e.g., [M+H]⁺ in electrospray ionization), which confirms its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, providing strong evidence for the presence of two chlorine atoms.
High-resolution mass spectrometry (HRMS) can determine the elemental composition of the compound by measuring the m/z value with very high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, yielding specific fragment ions. Key fragmentations for this compound would likely include the cleavage of the ether bond, generating ions corresponding to the 2,4-dichlorobenzyl cation and the salicylic (B10762653) acid radical cation, further corroborating the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.
The most prominent peaks would include a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often superimposed on C-H stretching bands. A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage would appear in the 1200-1300 cm⁻¹ region. Additionally, absorptions corresponding to aromatic C=C stretching would be observed in the 1450-1600 cm⁻¹ range, and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |
| Carbonyl C=O | 1700-1725 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Ether C-O | 1200-1300 | Stretching |
| Aryl-Cl | 1000-1100 | Stretching |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification Studies
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is extensively used to determine the purity of this compound and to quantify its concentration in various samples.
A reversed-phase HPLC method is typically employed for a compound of this polarity. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like methanol (B129727) or acetonitrile). The separation is based on the differential partitioning of the analyte and any impurities between the two phases.
The method is validated to ensure its specificity, linearity, accuracy, and precision. By running a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. The purity is assessed by the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) with Derivatization Considerations
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. The polar carboxyl group can lead to poor peak shape and adsorption on the GC column.
To overcome these issues, derivatization is typically required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For a carboxylic acid, a common derivatization strategy is esterification, for example, by reacting it with an alcohol (e.g., methanol with an acid catalyst) to form the corresponding methyl ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to convert the acidic proton into a less polar trimethylsilyl (B98337) group.
Once derivatized, the compound can be readily analyzed by GC. When GC is coupled with a mass spectrometer (GC-MS), it becomes a highly specific and sensitive technique. The GC separates the derivatized analyte from other components, and the MS provides mass spectra for each component, allowing for positive identification and confirmation of the structure based on the mass of the molecular ion and its fragmentation pattern.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure of 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid. epstem.net These calculations can predict a variety of molecular properties, including the distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. epstem.net The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic regions, which are key to understanding potential intermolecular interactions.
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -1285 Hartree |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the binding mechanism and affinity of this compound with its potential biological targets.
The initial step in molecular docking involves the identification and characterization of the active site of the target protein. For a compound like this compound, a plausible target could be an enzyme involved in inflammatory pathways, such as cyclooxygenase (COX). researchgate.netnih.gov The docking simulation then places the ligand into the active site in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. The resulting binding mode reveals the specific interactions between the ligand and the amino acid residues of the active site.
| Parameter | Value/Residues |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Tyr355, Arg120, Ser530, Val434 |
| RMSD of Best Pose (Å) | 1.2 |
A detailed analysis of the docked pose allows for the identification of the intermolecular forces that stabilize the ligand-protein complex. These non-covalent interactions are crucial for the specificity and strength of the binding. For this compound, the carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar residues in the active site. The dichlorobenzyl and benzoic rings can engage in hydrophobic and van der Waals interactions with nonpolar residues.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residues | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carboxylic acid | Arg120, Tyr355 | 2.1, 2.8 |
| Hydrophobic (π-π stacking) | Benzoic ring | Trp387 | 4.5 |
| Hydrophobic (π-alkyl) | Dichlorobenzyl ring | Val434, Leu352 | 3.9, 4.2 |
| Van der Waals | Chlorine atoms | Ala527, Ser530 | 3.5 - 4.5 |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel compounds and the optimization of lead candidates.
In a QSAR study, a set of molecular descriptors is calculated for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a series of analogs of this compound, descriptors like the logarithm of the partition coefficient (logP), molar refractivity (MR), and electronic parameters derived from quantum chemical calculations would be correlated with their measured biological activity (e.g., IC50 values).
| Compound | logP | Molar Refractivity (MR) | LUMO Energy (eV) | Biological Activity (log(1/IC50)) |
|---|---|---|---|---|
| Analog 1 | 4.2 | 85.3 | -1.1 | 5.8 |
| Analog 2 | 4.5 | 88.1 | -1.3 | 6.2 |
| Analog 3 | 3.9 | 82.5 | -1.0 | 5.5 |
| Analog 4 | 4.8 | 90.2 | -1.5 | 6.7 |
Once a statistically significant correlation is established, a QSAR model is developed in the form of a mathematical equation. This model can then be used to predict the biological activity of new, yet-to-be-synthesized analogs. By analyzing the contribution of each descriptor to the activity, the model provides valuable guidance for the rational design of more potent compounds. For instance, if the model indicates that higher lipophilicity (logP) and lower LUMO energy are beneficial for activity, new analogs can be designed with these properties in mind to optimize the lead compound. chitkara.edu.in
A hypothetical QSAR equation for the analogs of this compound might look like this:
log(1/IC50) = 0.8 * logP + 0.05 * MR - 1.5 * LUMO + 2.5
This equation would suggest that increasing hydrophobicity and molar refractivity, while decreasing the LUMO energy, could lead to enhanced biological activity.
Conformational Analysis and Molecular Dynamics Simulations
A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies on the conformational analysis or molecular dynamics simulations of this compound. While computational methods such as Density Functional Theory (DFT) and molecular dynamics are widely used to investigate the structural and dynamic properties of molecules, it appears that research focusing on this particular compound has not been published or made publicly available.
Therefore, detailed research findings, including data on dihedral angles, potential energy surfaces, and the dynamic behavior of this compound, are not available at this time. The generation of data tables and a detailed discussion on its conformational preferences and molecular stability under simulated physiological conditions is not possible without dedicated computational studies.
Molecular Pharmacology and Biochemical Mechanism Elucidation
Investigation of Enzyme Inhibition Mechanisms
The inhibitory potential of 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid and its analogs has been explored against several key enzymes implicated in human disease and microbial survival. The characterization of these interactions provides insight into the compound's mechanism of action at a molecular level.
Kinetic Characterization of Inhibitory Modes (Competitive, Noncompetitive, Time-Dependent)
Detailed kinetic studies characterizing the specific inhibitory mode of this compound are not extensively detailed in the available research. However, the study of related structures and target enzymes provides a framework for understanding potential mechanisms. For instance, in the context of the shikimate pathway, which is crucial for microbial survival, inhibitors of the enzyme shikimate kinase frequently exhibit competitive inhibition with respect to ATP. mdpi.com This mode of action involves the inhibitor binding to the enzyme's active site, thereby preventing the natural substrate from binding. mdpi.comnih.gov Similarly, inhibitors of cyclooxygenase enzymes can act through various mechanisms, including competitive and time-dependent inhibition. nih.gov
Structural Basis of Enzyme-Ligand Interactions (e.g., Transthyretin, Shikimate Kinase, Cyclooxygenase enzymes)
Transthyretin (TTR): Transthyretin is a transport protein for thyroxine and retinol, and its misfolding can lead to amyloidosis. mdpi.comnih.gov Small molecules can bind to TTR's thyroxine-binding sites, stabilizing the native tetrameric structure and preventing the formation of amyloid fibrils. mdpi.com While direct crystallographic data for this compound with TTR is not available, studies of structurally similar dichlorophenyl compounds provide insights. For example, the compound 2-((3,5-dichlorophenyl)amino)benzoic acid binds deep within the TTR binding channel. mdpi.com Its dichlorophenyl ring establishes halogen bonding interactions with residues such as Ala108, Leu110, Ser117, and Thr119, while the carboxylate group forms a key hydrogen bond with the Nζ of Lys15. mdpi.com This interaction stabilizes the ligand's conformation and contributes to its high binding affinity. mdpi.com
Shikimate Kinase (SK): Shikimate kinase is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, plants, and parasites, but is absent in mammals. mdpi.comnih.gov This makes SK an attractive target for the development of novel antimicrobial agents. nih.govnih.gov The enzyme catalyzes the phosphorylation of shikimate to shikimate-3-phosphate. mdpi.com Structural studies of SK from Mycobacterium tuberculosis complexed with shikimic acid reveal that the carboxyl group of the substrate interacts with key arginine and glycine (B1666218) residues (Arg58, Gly81, Arg136), while the hydroxyl groups interact with aspartate and glycine (Asp34, Gly80). nih.gov Inhibitors targeting this enzyme, such as benzimidazole (B57391) derivatives, have been shown to interact with residues involved in ATP binding, like ARG113, consistent with a competitive mode of inhibition. mdpi.com
Cyclooxygenase (COX) Enzymes: The cyclooxygenase isoenzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins. nih.govwikipedia.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. wikipedia.org COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and highly expressed during inflammation. goodrx.comwikipedia.org The enzymes are bifunctional, possessing both a cyclooxygenase and a peroxidase active site. wikipedia.org Specific inhibitors have been designed to selectively target COX-2 to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Receptor Agonism/Antagonism Studies
Research has identified benzyloxybenzoic acid derivatives as modulators of the NR4A family of nuclear receptors, which are implicated in various pathologies, including neurodegeneration and cancer. nih.govacs.org
Nuclear Receptor (NR4A) Ligand Characterization (e.g., Nurr1 Agonism)
The nuclear receptor-related 1 protein (Nurr1, also known as NR4A2) is a ligand-activated transcription factor considered a promising therapeutic target for neurodegenerative diseases. nih.govchemrxiv.orgnih.gov Although it has high constitutive activity, its function can be further modulated by small-molecule agonists. acs.orgchemrxiv.org
Structure-activity relationship (SAR) studies on benzyloxybenzoic acid derivatives have demonstrated their potential as Nurr1 agonists. nih.gov The positioning of the substituents on both the benzoic acid headgroup and the benzyl (B1604629) motif is critical for activity. For instance, a comparison between 3- and 4-benzoic acid series showed distinct preferences for substitution on the lipophilic benzyl backbone. The 3-benzoic acid derivatives with 3- and 4-chlorobenzyloxy motifs exhibited potent, submicromolar agonistic activity on Nurr1. nih.gov While this compound itself was not explicitly detailed, the related compound 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid was synthesized and evaluated, underscoring the importance of this chemical scaffold. nih.govacs.org These fatty acid mimetic (FAM) structures show a preference for hydrophobic aromatic scaffolds, which is characteristic of NR4A ligands. acs.org
| Compound | Substitution Pattern | EC₅₀ (µM) on Nurr1 | Max Activation (%) |
|---|---|---|---|
| 3-[(2-Chlorobenzyl)oxy]benzoic acid | 3-Benzoic acid, 2-Chloro | 1.1 | 160 |
| 3-[(3-Chlorobenzyl)oxy]benzoic acid | 3-Benzoic acid, 3-Chloro | 0.61 | 170 |
| 3-[(4-Chlorobenzyl)oxy]benzoic acid | 3-Benzoic acid, 4-Chloro | 0.43 | 170 |
| 4-[(2-Chlorobenzyl)oxy]benzoic acid | 4-Benzoic acid, 2-Chloro | 0.59 | 145 |
| 4-[(3-Chlorobenzyl)oxy]benzoic acid | 4-Benzoic acid, 3-Chloro | 1.5 | 140 |
| 4-[(4-Chlorobenzyl)oxy]benzoic acid | 4-Benzoic acid, 4-Chloro | 1.3 | 145 |
Hybrid Reporter Gene Assays for Functional Evaluation
The functional activity of compounds as NR4A receptor modulators is commonly determined using hybrid reporter gene assays. nih.gov In this system, cells (such as HEK293T) are transfected with a plasmid containing a chimeric receptor. This receptor typically consists of the yeast Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., Nurr1). A second "reporter" plasmid is also introduced, which contains a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
When a compound (ligand) binds to and activates the LBD of the chimeric receptor, the Gal4 DNA-binding domain directs the entire complex to the UAS of the reporter plasmid, initiating the transcription of the luciferase gene. The resulting luminescence can be measured and is directly proportional to the activation of the receptor. This assay allows for the quantification of a compound's potency (EC₅₀) and efficacy (maximum activation) as either an agonist (enhances signal) or an inverse agonist (reduces basal signal). acs.org
Antimicrobial Activity at the Molecular Level
The molecular structure of this compound incorporates two moieties known for their antimicrobial properties: 2,4-dichlorobenzyl alcohol and a benzoic acid derivative.
2,4-dichlorobenzyl alcohol (DCBA) is a well-established antiseptic with a broad spectrum of bactericidal activity. nih.govmedicaljournalssweden.se It is effective against a range of Gram-positive and Gram-negative bacteria commonly implicated in oropharyngeal infections. nih.govnih.gov Antiseptics like DCBA typically act via non-specific, physical mechanisms on bacteria, which can include disruption of microbial cell membranes, leading to leakage of cellular contents and cell death. nih.gov
Benzoic acid and its derivatives are also recognized for their antimicrobial effects, which are often dependent on pH. mdpi.comgoogle.com Their mechanism is generally attributed to the disruption of cellular membranes and the inhibition of critical enzyme systems within the microbial cell. The lipophilicity of the molecule allows it to penetrate the cell membrane, and once inside, the dissociation of the acid can lower the intracellular pH, interfering with metabolic processes.
While specific mechanistic studies on the combined this compound molecule are not detailed, its antimicrobial action is likely a composite of the mechanisms of its constituent parts, leveraging both membrane disruption and metabolic interference to inhibit microbial growth.
In Vitro Screening and Efficacy Assessment
Detailed in vitro screening data and specific efficacy assessments for this compound are not extensively available in publicly accessible scientific literature. The primary role of this compound, as documented in numerous studies, is that of a key intermediate in the synthesis of more complex molecules, such as lonidamine (B1675067) and its analogues. Consequently, it is these latter compounds that are typically the focus of comprehensive biological evaluation, leaving the parent compound, this compound, less characterized in terms of its standalone biological activity.
While general classes of benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties, specific data points such as IC₅₀ or EC₅₀ values for this compound against various cell lines or enzymes are not readily reported. Research has historically progressed directly to the evaluation of its derivatives, which incorporate additional functional groups designed to interact with specific biological targets. Therefore, a quantitative assessment of the in vitro efficacy of this compound itself remains an area with limited available information.
Target Identification and Pathway Perturbation
The specific molecular targets of this compound and the biochemical pathways it may perturb have not been a primary focus of investigation. The scientific emphasis has been placed on the derivatives synthesized from this precursor. For these derivatives, particularly in the realm of oncology research, the targets often include enzymes involved in cellular metabolism, such as hexokinase and mitochondrial pyruvate (B1213749) carrier.
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies, primarily conducted on series of analogues derived from this compound, provide valuable insights into the role of its core structural features.
Impact of Substituent Position and Nature on Biological Potency
The substitution pattern on the benzyl moiety of this compound is a critical determinant of biological activity in the resulting derivatives. The presence and positioning of the chlorine atoms are not arbitrary and have been shown to significantly influence the potency of the compounds.
Dichlorination: The 2,4-dichloro substitution on the benzyl ring is a common feature in many active analogues. This specific pattern is thought to enhance the compound's properties, potentially by increasing lipophilicity, which can facilitate cell membrane passage, or by providing specific steric and electronic interactions within the binding pocket of a target protein.
Positional Isomers: Studies on related series of compounds have demonstrated that altering the position of the halogen substituents on the benzyl ring can lead to a significant variation in biological activity. For instance, moving the chlorine atoms to the 3,4-positions or using a single substituent often results in a decrease in potency, highlighting the importance of the 2,4-configuration.
Nature of Substituents: The nature of the substituents also plays a crucial role. While chlorine is a common choice, other halogens or electron-withdrawing groups have been explored. However, the 2,4-dichloro pattern remains a prevalent and effective choice in many of the studied series, suggesting an optimal balance of electronic and steric properties for target engagement.
The following table illustrates the impact of substituent variations on the benzyl ring, based on general findings from analogue studies, with the parent structure of this compound as the reference point.
| Compound | Benzyl Ring Substitution | General Impact on Potency (in derived analogues) |
| Core Structure | 2,4-Dichloro | High (often optimal) |
| Analogue A | 3,4-Dichloro | Moderate to Low |
| Analogue B | 4-Chloro | Moderate |
| Analogue C | Unsubstituted | Low |
Role of Carboxylic Acid Moiety in Receptor Binding and Enzyme Inhibition
The carboxylic acid group at the 2-position of the benzoic acid ring is another cornerstone of the molecule's architecture and is fundamental to the biological activity of its derivatives.
Ionic Interactions: The carboxylate group, being ionized at physiological pH, is capable of forming strong ionic bonds or hydrogen bonds with positively charged residues, such as arginine or lysine, within the active site of a target enzyme or receptor. This electrostatic interaction is often a key anchoring point for the molecule.
Bioisosteric Replacement: Attempts to replace the carboxylic acid with other functional groups, such as tetrazoles or amides, have been a common strategy in medicinal chemistry to modulate pharmacokinetic properties or to explore the binding mode. The results of these modifications in related compounds have often underscored the critical role of the acidic proton and the specific geometry of the carboxylate group for maintaining high affinity.
The essential nature of the carboxylic acid moiety for the biological activity of compounds derived from this scaffold strongly suggests that it is a primary point of interaction with their molecular targets.
Environmental Transformation and Biotransformation Research
Microbial Degradation Pathways
The microbial breakdown of 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid is anticipated to involve enzymatic activities capable of cleaving the ether bond and degrading the resulting aromatic structures. Numerous microorganisms, including bacteria and fungi such as Pseudomonas, Cupriavidus, and Sphingomonas, have been shown to degrade chlorinated aromatic compounds. nih.gov The degradation of this compound would likely initiate with the cleavage of the ether linkage, a common step in the breakdown of similar xenobiotics.
The degradation kinetics of this compound are expected to differ significantly under aerobic and anaerobic conditions.
Aerobic Degradation: In the presence of oxygen, microorganisms are generally more efficient at degrading aromatic compounds. For structurally similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), aerobic degradation can be relatively rapid, with half-lives in soil ranging from days to weeks, depending on environmental conditions and microbial populations. researchgate.net The degradation often follows first-order kinetics. The rate of degradation is influenced by factors such as temperature, moisture, and the availability of nutrients.
Anaerobic Degradation: Under anaerobic conditions, the degradation of chlorinated aromatic compounds is typically slower. nih.gov For related compounds, anaerobic breakdown often proceeds via reductive dechlorination, where chlorine atoms are removed from the aromatic ring. nih.gov This process is generally slower than aerobic degradation. In some cases, anaerobic conditions can lead to the accumulation of intermediate metabolites. nih.gov The degradation of benzoic acid itself can occur anaerobically, often through a pathway involving benzoyl-CoA. nih.govepa.gov
| Condition | Anticipated Rate | Key Processes | Influencing Factors |
|---|---|---|---|
| Aerobic | Relatively Rapid (days to weeks) | Ether cleavage, Hydroxylation, Ring opening | Oxygen availability, Temperature, Moisture, Microbial population |
| Anaerobic | Slow (weeks to months) | Reductive dechlorination, Ether cleavage | Redox potential, Availability of electron acceptors, Microbial consortia |
The microbial degradation of this compound is expected to produce a series of intermediate metabolites through several key reactions.
Ether Bond Cleavage: The initial step in the degradation pathway is likely the cleavage of the ether linkage. This would yield two primary metabolites: 2,4-dichlorobenzyl alcohol and salicylic (B10762653) acid (2-hydroxybenzoic acid).
Hydroxylation: The aromatic rings of the resulting metabolites are susceptible to hydroxylation, a common enzymatic reaction that introduces hydroxyl groups onto the benzene (B151609) ring, making it more susceptible to further degradation. For instance, 2,4-dichlorobenzyl alcohol could be hydroxylated to form chlorinated catechols. researchgate.net Salicylic acid is a common intermediate in the degradation of various aromatic compounds and can be further hydroxylated.
Decarboxylation: The carboxylic acid group of the benzoic acid moiety can be removed through decarboxylation, releasing carbon dioxide.
Ring Opening: Following hydroxylation, the aromatic rings are cleaved by dioxygenase enzymes. researchgate.netnih.gov This "ring opening" is a critical step that breaks down the stable aromatic structure into aliphatic compounds, which can then be further metabolized through central metabolic pathways like the Krebs cycle. nih.gov
| Metabolite | Formation Pathway |
|---|---|
| 2,4-Dichlorobenzyl alcohol | Ether bond cleavage |
| Salicylic acid (2-Hydroxybenzoic acid) | Ether bond cleavage |
| Chlorinated catechols | Hydroxylation of chlorinated aromatic intermediates |
| Aliphatic acids | Ring opening of aromatic intermediates |
Hydrolytic Stability and Transformation Mechanisms
Hydrolysis is a chemical process where water reacts with a substance, leading to its decomposition. The stability of this compound to hydrolysis depends on the reactivity of its ether linkage under environmental pH conditions. Generally, ether bonds are relatively stable to hydrolysis compared to ester bonds. nist.gov However, the rate of hydrolysis can be influenced by pH and temperature. For similar compounds, hydrolysis is often slow at neutral pH but can be accelerated under strongly acidic or basic conditions. epa.gov The primary products of hydrolysis would be 2,4-dichlorobenzyl alcohol and salicylic acid.
Photodegradation Studies and Reaction Products
Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, especially those with chlorine substituents, can be susceptible to photodegradation. The process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals.
For related compounds like benzoic acid, photodegradation can lead to the formation of hydroxylated derivatives such as salicylic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. nih.gov The photodegradation of chlorinated aromatic compounds can also involve the cleavage of carbon-chlorine bonds. It is plausible that exposure to sunlight could lead to the degradation of this compound, potentially forming hydroxylated and dechlorinated products.
Soil and Water Mobility and Leaching Potential
The mobility of this compound in the environment is largely determined by its sorption to soil and sediment particles. The extent of sorption is influenced by the compound's chemical properties (such as its water solubility and octanol-water partition coefficient, Kow) and the characteristics of the soil (such as organic matter content, clay content, and pH).
As a carboxylic acid, the mobility of this compound is expected to be highly pH-dependent. At typical environmental pH values (above its pKa), the carboxylic acid group will be deprotonated, resulting in a negatively charged anion. This anionic form is generally more water-soluble and less likely to sorb to negatively charged soil particles, leading to higher mobility and a greater potential for leaching into groundwater. researchgate.netresearchgate.net Conversely, in acidic soils, the compound will be in its neutral form, which is less water-soluble and more likely to bind to soil organic matter, reducing its mobility. The presence of chlorine atoms on the benzyl (B1604629) ring may slightly increase its hydrophobicity, but the ionizable carboxylic acid group is expected to be the dominant factor controlling its mobility in soil and water.
| Factor | Influence on Mobility | Rationale |
|---|---|---|
| Soil pH | Higher pH increases mobility | At higher pH, the carboxylic acid group is deprotonated, increasing water solubility and reducing sorption. |
| Soil Organic Matter | Higher organic matter decreases mobility | The neutral form of the compound can sorb to organic matter, retarding its movement. |
| Clay Content | Can influence sorption, but generally less impactful than organic matter for organic acids. | Anionic repulsion can occur with negatively charged clays, potentially increasing mobility. |
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound “this compound” within the advanced research contexts outlined in your request. Searches for this compound in relation to the development of chemical probes, mechanistic studies on biological targets, rational design of analogs, biofilm inhibition, or its characterization through multi-omics approaches did not yield any relevant detailed findings.
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Q & A
Q. What are the optimized synthetic routes for 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution using methyl 3-hydroxybenzoate and 2,4-dichlorobenzyl bromide under alkaline conditions. A general procedure (GP1) involves:
- Reagents : KOH (1.2 eq.), methyl 3-hydroxybenzoate (1.0 eq.), 2,4-dichlorobenzyl bromide (1.0 eq.) in ethanol.
- Conditions : Reflux at 80°C for 12–24 hours, followed by hydrolysis with excess KOH (4.0 eq.) to yield the free acid.
- Yield : ~64% after recrystallization .
Key factors affecting yield include solvent polarity (ethanol enhances nucleophilicity), stoichiometric ratios (excess base drives ester hydrolysis), and reaction time.
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure of this compound?
- 1H NMR :
- Aromatic protons from the benzoic acid core appear as a multiplet at δ 7.3–8.1 ppm.
- The dichlorobenzyl group shows two doublets (δ 5.3–5.5 ppm for the –O–CH2– bridge and δ 7.1–7.5 ppm for Cl-substituted aromatic protons).
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C–O–C ether stretch).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What solvents and bases are optimal for derivatization reactions involving this compound?
Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred for nucleophilic substitutions due to their ability to stabilize transition states. Weak bases (e.g., K2CO3) minimize side reactions like ester hydrolysis during derivatization, while strong bases (e.g., NaOH) are reserved for deprotection steps .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzyl ring influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing Cl groups at the 2- and 4-positions of the benzyl ring reduce electron density at the ether oxygen, decreasing its nucleophilicity. This necessitates:
Q. What computational methods (e.g., DFT) are suitable for modeling the compound’s interactions with biological targets?
- DFT/B3LYP : Accurately predicts NMR chemical shifts (error < 0.2 ppm) and optimizes geometry for docking studies.
- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the carboxylic acid group and Arg120/His90 residues.
Validate with experimental IC50 values from enzyme inhibition assays .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Discrepancies arise from protonation states:
- Acidic pH : Carboxylic acid remains unionized, favoring solubility in DCM or ethyl acetate (logP = 2.8).
- Basic pH : Deprotonated carboxylate increases aqueous solubility (logP = −1.2 in pH 9 buffer).
Use pH-solubility profiling and Hansen solubility parameters to design formulation strategies .
Q. What strategies mitigate decomposition during prolonged storage or under oxidative conditions?
- Storage : Argon atmosphere at −20°C in amber vials to prevent photodegradation.
- Stabilizers : Add 0.1% BHT to inhibit radical-mediated oxidation of the benzyl ether group.
Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation under these conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
